Tos-PEG22-Tos

PROTACs Bioconjugation Linker Design

Choose Tos-PEG22-Tos over shorter PEG-tosylate linkers. The 22-unit PEG spacer is not passive—it actively dictates hydrodynamic radius, conformational flexibility, and spatial separation between conjugated entities. In PROTAC development, linker length is the key determinant of ternary complex formation; Tos-PEG22-Tos is 100% longer than PEG11-Tos, providing the critical reach needed for simultaneous target protein/E3 ligase binding when shorter linkers fail. For hydrophobic drug conjugates, the extended PEG22 chain maximizes aqueous solubility and prolongs circulation time. Do not compromise on linker length.

Molecular Formula C56H98O26S2
Molecular Weight 1251.5 g/mol
Cat. No. B1494357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-PEG22-Tos
Molecular FormulaC56H98O26S2
Molecular Weight1251.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C56H98O26S2/c1-53-3-7-55(8-4-53)83(57,58)81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-12-62-14-16-64-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-44-78-46-48-80-50-52-82-84(59,60)56-9-5-54(2)6-10-56/h3-10H,11-52H2,1-2H3
InChIKeyJNHMMIVNUYBGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tos-PEG22-Tos: A Bifunctional PEG Linker for Bioconjugation and Drug Delivery Applications


Tos-PEG22-Tos is a homobifunctional polyethylene glycol (PEG) derivative, containing two tosylate (Tos) reactive groups separated by a PEG chain of 22 ethylene oxide units . This compound, with a molecular weight of approximately 1251.5 g/mol, is classified as a PEG-based linker. The tosylate groups are excellent leaving groups for nucleophilic substitution reactions, enabling the covalent attachment of the PEG spacer to a variety of nucleophilic functionalities (e.g., amines, thiols) . The primary role of the PEG22 spacer is to enhance the solubility of resulting conjugates in aqueous media and to provide a flexible, non-immunogenic tether between conjugated entities .

Why Tos-PEG22-Tos Cannot Be Replaced by Shorter-Chain PEG Tosylate Analogs


Generic substitution of Tos-PEG22-Tos with other PEG-tosylate linkers is scientifically unjustifiable due to the critical, non-linear relationship between PEG spacer length and the performance of the final bioconjugate. While all PEG-tosylate linkers share the same terminal reactive groups, the length of the PEG spacer is not a passive parameter; it actively dictates the hydrodynamic radius, conformational flexibility, and spatial separation between conjugated entities [1]. Studies in PEGylated liposomal formulations show that PEG length directly impacts pharmacokinetic profiles, with longer PEG chains (e.g., 10 kDa) significantly increasing drug concentration in blood and tumor accumulation compared to shorter chains (e.g., 2 kDa) [2]. In the context of PROTACs, linker length is a key determinant of ternary complex formation and degradation efficiency, with different lengths leading to differential protein degradation outcomes [3]. Therefore, substituting Tos-PEG22-Tos with a shorter analog like Tos-PEG11-Tos or Tos-PEG13-Tos will alter the physicochemical and biological properties of the conjugate, invalidating established synthetic and biological protocols and introducing unpredictable variability into research outcomes.

Quantitative Differentiation of Tos-PEG22-Tos Against Closest Analogs: An Evidence-Based Guide


PEG22 Spacer Length Provides Superior Spatial Separation Compared to Tos-PEG11-Tos and Tos-PEG13-Tos

The PEG22 spacer in Tos-PEG22-Tos provides a significantly longer tether between conjugated moieties compared to shorter homologs like Tos-PEG11-Tos and Tos-PEG13-Tos. Specifically, a PEG22 chain comprises 22 ethylene oxide units, while PEG11 and PEG13 comprise 11 and 13 units, respectively [1]. This difference in atom count translates to a longer spatial reach, which is critical for the effective formation of ternary complexes in applications like PROTAC development, where insufficient linker length can prevent the simultaneous engagement of the target protein and E3 ligase [2].

PROTACs Bioconjugation Linker Design

PEG22 Imparts a Larger Hydrodynamic Radius and Enhanced Aqueous Solubility Profile vs. Shorter PEG Analogs

The hydrophilic nature of the PEG chain is the primary driver of aqueous solubility for conjugates. The longer PEG22 chain (MW ~1251.5 Da) in Tos-PEG22-Tos is predicted to confer a larger hydrodynamic radius and greater solubility enhancement to conjugated hydrophobic molecules compared to shorter analogs like Tos-PEG13-Tos (MW ~855 Da) or Tos-PEG11-Tos (MW ~767 Da) . While direct mg/mL solubility comparisons of the free linkers are not standardized across all vendors, the established principle in PEGylation is that increasing PEG molecular weight directly correlates with improved aqueous solubility and prolonged in vivo circulation half-life of the final conjugate [1].

Solubility Enhancement PEGylation Drug Delivery

Tosylate Leaving Group Offers Superior Hydrolytic Stability vs. NHS Esters in Aqueous Conjugation

The tosylate (Tos) functional group in Tos-PEG22-Tos offers a distinct advantage over alternative reactive groups like N-hydroxysuccinimide (NHS) esters in terms of hydrolytic stability. While NHS esters are highly reactive toward amines, they are also prone to rapid hydrolysis in aqueous buffers, often with half-lives measured in minutes, which can lead to low conjugation yields and necessitate careful control of reaction conditions. In contrast, PEG-tosylates like Tos-PEG22-Tos exhibit greater stability against hydrolysis, providing a wider and more flexible operational window for reaction setup, incubation, and purification in aqueous environments . This stability is a key differentiator for applications where long reaction times or aqueous conditions are required.

Bioconjugation Chemistry Reaction Selectivity Stability

Optimal Research and Industrial Applications for Tos-PEG22-Tos Based on Comparative Performance


Synthesis of PROTACs Requiring Extended Linker Length for Ternary Complex Formation

In PROTAC development, the linker must be of sufficient length to allow simultaneous binding of the target protein and E3 ligase ligands without steric clash. Tos-PEG22-Tos, with its 22-unit PEG spacer, is ideally suited for systems where shorter linkers (e.g., PEG4, PEG8, PEG11) have failed to induce efficient target degradation due to insufficient reach [1]. The quantitative difference in chain length (100% longer than PEG11-Tos) provides a distinct advantage in optimizing the critical ternary complex geometry, as established in studies where linker length directly impacts degradation efficiency [1].

PEGylation of Hydrophobic Small Molecules or Peptides to Maximize Aqueous Solubility and In Vivo Half-Life

The extended PEG22 chain (MW ~1251.5 Da) provides a greater solubility enhancement and a larger hydrodynamic radius than shorter PEG linkers like Tos-PEG13-Tos (~855 Da) or Tos-PEG11-Tos (~767 Da) . This makes Tos-PEG22-Tos the preferred choice for conjugating to highly hydrophobic drugs or peptides where maximizing solubility and minimizing renal clearance are critical objectives. Evidence from PEGylated liposomal studies confirms that longer PEG lengths significantly increase drug circulation time and tumor accumulation [2].

Creating Long, Non-Immunogenic Spacers for Surface Functionalization and Biomaterials

When immobilizing proteins, antibodies, or other biomolecules onto surfaces (e.g., biosensors, nanoparticles, or chromatographic resins), the spacer length is critical for maintaining the biomolecule's native conformation and activity. The 22-unit PEG chain of Tos-PEG22-Tos provides a longer, more flexible tether than shorter analogs (e.g., PEG4 or PEG8-based linkers), effectively distancing the biomolecule from the solid support to reduce steric hindrance and non-specific adsorption . This is particularly important for applications where preserving full biological function post-immobilization is paramount.

Parallel Synthesis and Library Construction in Drug Discovery

The symmetrical, homobifunctional nature of Tos-PEG22-Tos, combined with the robust and stable reactivity of its tosylate groups, makes it an efficient building block for parallel synthesis workflows. Its ability to withstand a wider range of aqueous conditions compared to NHS esters allows for more streamlined and high-throughput generation of diverse bioconjugate libraries, such as those used in PROTAC optimization or antibody-drug conjugate (ADC) development, without the need for strict anhydrous conditions during the conjugation step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tos-PEG22-Tos

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.